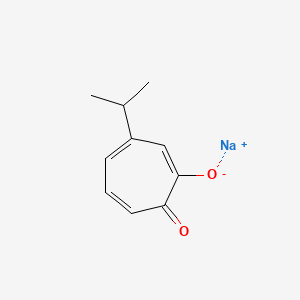![molecular formula C12H15N3O2 B579260 [(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea CAS No. 17014-26-5](/img/structure/B579260.png)
[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea is an organic compound that belongs to the class of semicarbazones. Semicarbazones are derivatives of semicarbazide and are typically formed by the reaction of semicarbazide with aldehydes or ketones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea typically involves the reaction of 4-(o-Methoxyphenyl)-3-buten-2-one with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction is usually carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the desired semicarbazone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the semicarbazone back to the parent ketone or aldehyde.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Produces oxides or carboxylic acids.
Reduction: Yields the parent ketone or aldehyde.
Substitution: Results in substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea has been studied for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the semicarbazone moiety can interact with nucleophilic sites in biological molecules, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(o-Methoxyphenyl)-2-aminothiazole: Another compound with a methoxyphenyl group, known for its anti-quorum sensing properties.
2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine: A compound with similar structural features, used in the synthesis of dihydropyridines.
Uniqueness
[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea is unique due to its specific semicarbazone structure, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and interact with nucleophilic sites makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
17014-26-5 |
|---|---|
Fórmula molecular |
C12H15N3O2 |
Peso molecular |
233.271 |
Nombre IUPAC |
[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C12H15N3O2/c1-9(14-15-12(13)16)7-8-10-5-3-4-6-11(10)17-2/h3-8H,1-2H3,(H3,13,15,16)/b8-7+,14-9- |
Clave InChI |
KTHNAJCHORXLFV-ZHCWNNSNSA-N |
SMILES |
CC(=NNC(=O)N)C=CC1=CC=CC=C1OC |
Sinónimos |
4-(o-Methoxyphenyl)-3-buten-2-one semicarbazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



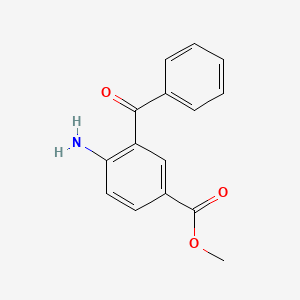
![Aluminum, [anilinato(2-)]chloro- (8CI)](/img/new.no-structure.jpg)
![2-chloro-5-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B579181.png)
![1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B579183.png)
![6H-Cyclopenta[5,6]naphtho[2,1-d]thiazole](/img/structure/B579185.png)
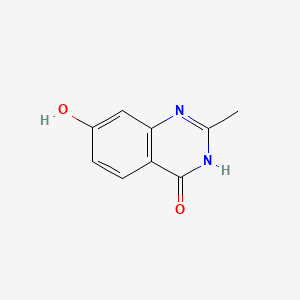
![5-[(1R)-1-[(3R,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,2-dimethyloxolane-3,4-diol](/img/structure/B579191.png)
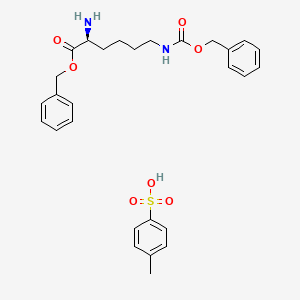
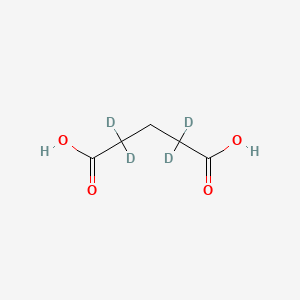
![1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B579196.png)
![Tricyclo[4.2.2.03,8]decane](/img/structure/B579198.png)
